molecular formula C11H15N5O5 B12353060 [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate

Cat. No.: B12353060
M. Wt: 297.27 g/mol
InChI Key: ZUPXUBITEGXJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a hydroxypropyl acetate moiety. The presence of both hydroxyl and acetate groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a hydroxypropyl acetate precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems are often employed to enhance the reaction efficiency and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine derivative. Substitution reactions can result in a wide range of functionalized compounds, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its purine base is structurally similar to nucleotides, which are the building blocks of DNA and RNA. This similarity makes it a useful tool for studying nucleotide interactions and enzyme activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with nucleotide-binding proteins and enzymes suggests that it may have antiviral or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes such as DNA replication and protein synthesis, leading to antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral compound with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities to [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate.

    Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups. The presence of both hydroxyl and acetate groups provides additional reactivity and versatility, making it suitable for a wider range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7-8,17H,2-3,5H2,1H3,(H2,12,15,19)

InChI Key

ZUPXUBITEGXJQW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.